

Commercial Suppliers of High-Purity 3,4-Dimethylthiophene

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Compound of Interest

Compound Name: 3,4-Dimethylthiophene

Cat. No.: B1217622

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A variety of chemical suppliers offer **3,4-dimethylthiophene**, typically with a purity of 97% or higher. The availability ranges from research-scale quantities to larger, multi-kilogram batches for pilot-scale or production applications.^[1] Below is a comparative summary of offerings from several notable suppliers.

Supplier	CAS Number	Molecular Formula	Purity	Available Quantities	Notes
Georganics	632-15-5	C ₆ H ₈ S	High Purity	Milligrams to multi-kilogram batches	Offers custom synthesis and various batch sizes for research or production. [1]
Biosynth	632-15-5	C ₆ H ₈ S	High Purity	Not specified	Provides reference standards for pharmaceutical testing. [2]
Benchchem	632-15-5	C ₆ H ₈ S	High Purity	Not specified	Marketed as a key monomer for conjugated polymers in organic electronics. For Research Use Only. [3]
Apollo Scientific	632-15-5	C ₆ H ₈ S	98%	1g, 5g, 25g	Provides specific pricing and indicates stock status for different regions. [4]

CookeChem	632-15-5	C ₆ H ₈ S	98%	Not specified	Mentions its use in dry onion preparation for seasoning. [5]
Alachem Co., Ltd.	632-15-5	C ₆ H ₈ S	Not specified	R&D to industrial use	Offers documents such as Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request. [2][6]
ChemScene	632-15-5	C ₆ H ₈ S	≥97%	Not specified	For research and further manufacturing use only. [7]
CymitQuimica	632-15-5	C ₆ H ₈ S	97%	Not specified	Aggregates products from multiple suppliers. [4]

Experimental Protocols for Quality Assessment

Ensuring the purity and identity of **3,4-dimethylthiophene** is critical for reproducible research and development outcomes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard, powerful techniques for this purpose.

Purity and Identity Verification by GC-MS

GC-MS is an ideal method for analyzing volatile compounds like **3,4-dimethylthiophene**, providing both separation of components and structural identification through mass spectra.

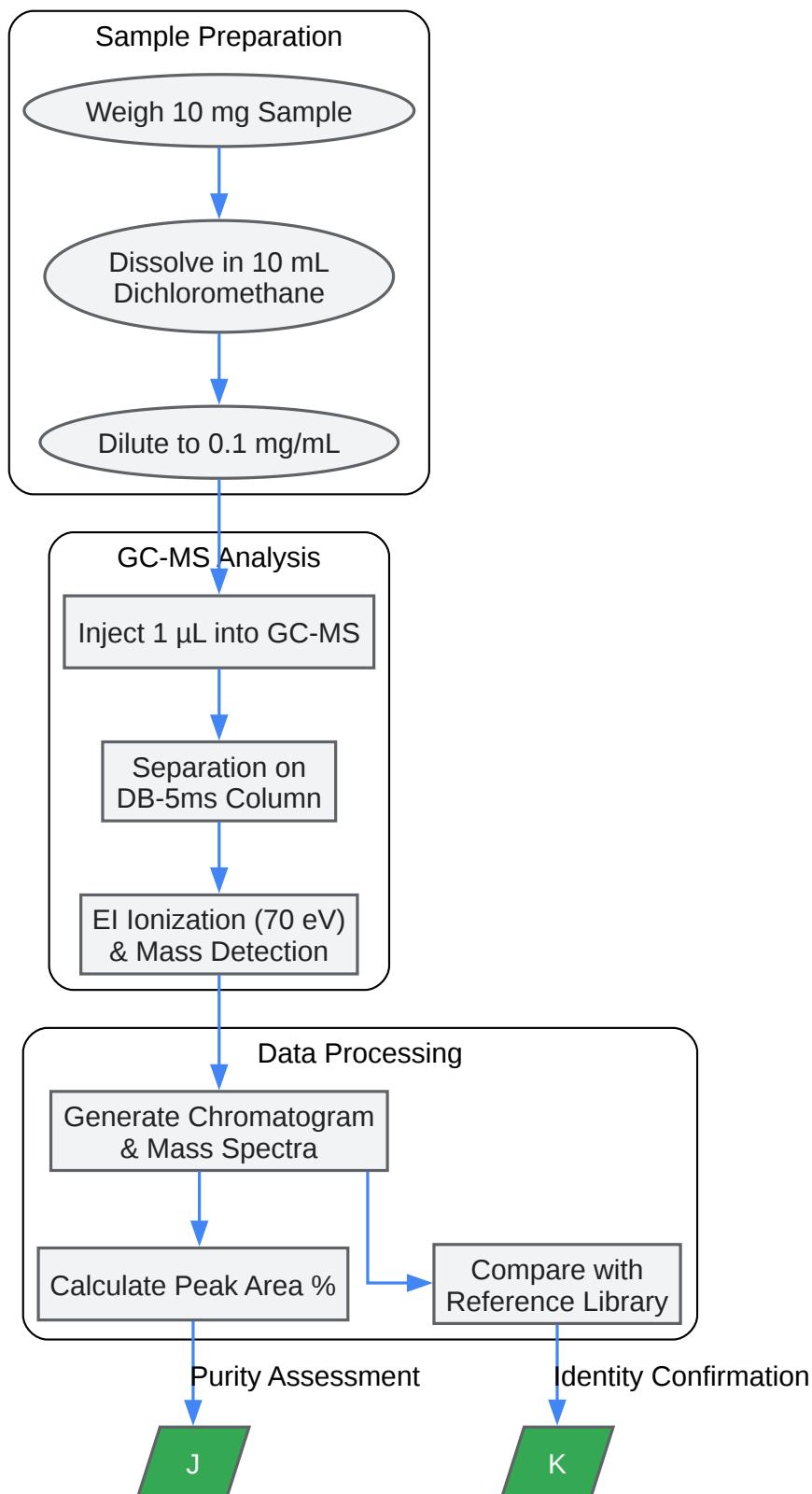
The following is a representative protocol.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **3,4-dimethylthiophene** sample.
 - Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
 - Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.[\[8\]](#)
- Instrumentation (Thermo Scientific TRACE GC Ultra or similar):
 - Injector: Split/splitless, set to 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 250°C.
 - Hold: Maintain 250°C for 5 minutes.
 - Column: A non-polar column, such as a 30m x 0.25mm ID x 0.25µm film thickness DB-5ms or equivalent, is suitable.
- Mass Spectrometer (Thermo Scientific TSQ Quantum GC or similar):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 300.

- Data Analysis:

- The purity is calculated based on the area percentage of the primary peak corresponding to **3,4-dimethylthiophene** relative to the total area of all detected peaks in the chromatogram.
- The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum from a known standard or a spectral library (e.g., NIST).[9]

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GC-MS workflow for purity validation.

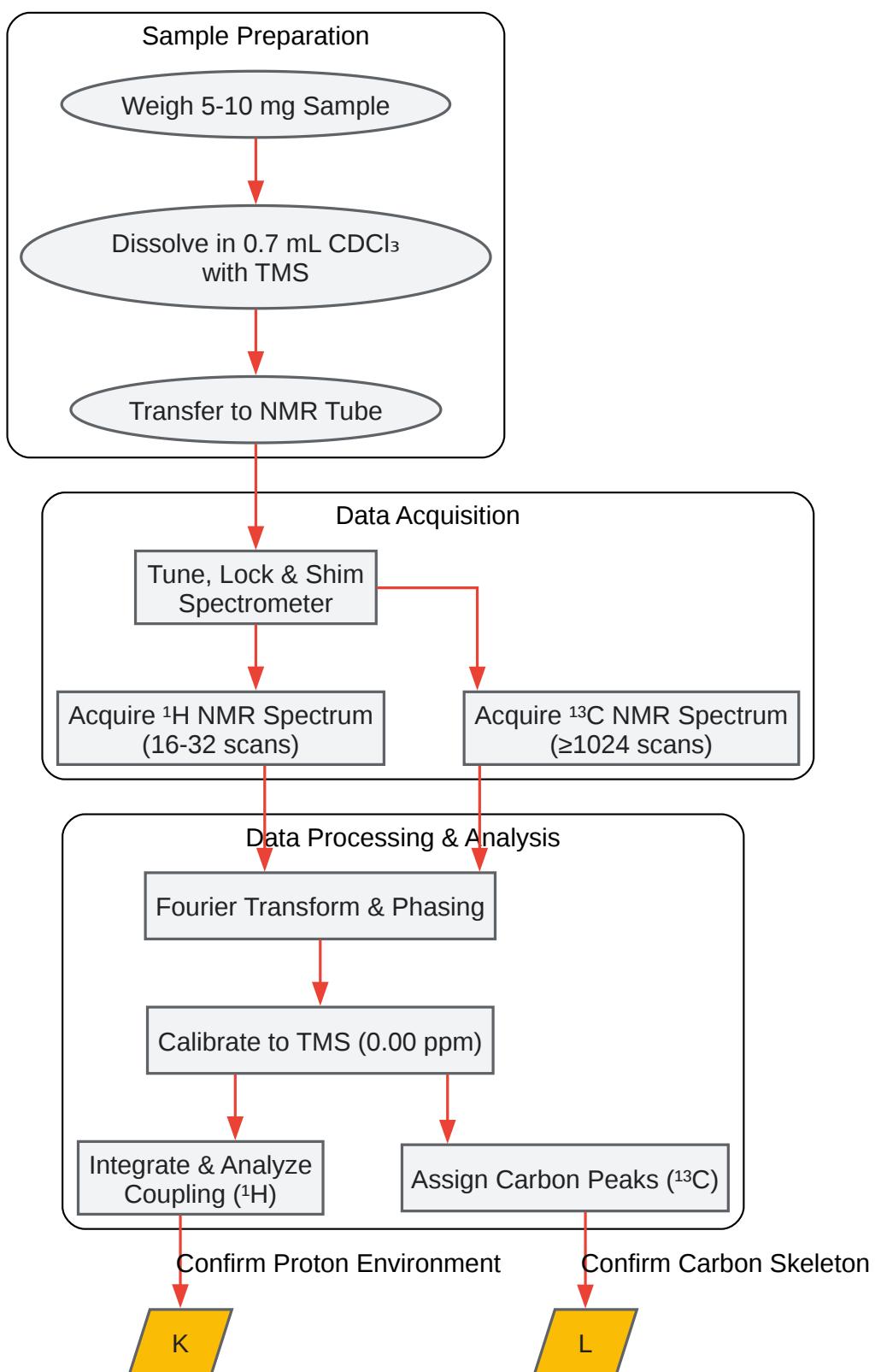
Structural Elucidation by ^1H and ^{13}C NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the precise molecular structure of thiophene derivatives. A standardized protocol is crucial for obtaining high-quality, reproducible data.[10]

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the high-purity **3,4-dimethylthiophene** sample.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) to serve as an internal standard ($\delta = 0.00$ ppm).
 - Transfer the resulting solution to a clean, 5 mm NMR tube.[10]
- Spectrometer Setup (400 MHz or higher):
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Lock the field frequency using the deuterium signal from the solvent (CDCl_3).[10]
- ^1H NMR Data Acquisition:
 - Pulse Sequence: Use a standard single-pulse sequence.
 - Spectral Width: Set to approximately 12 ppm.
 - Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
 - Relaxation Delay: Use a delay of 1-2 seconds between scans.[10]
- ^{13}C NMR Data Acquisition:
 - Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum.

- Spectral Width: Set to approximately 220 ppm.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Relaxation Delay: Use a longer delay of 2-5 seconds to ensure full carbon nuclei relaxation.[10]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
 - Integrate signals in the ^1H spectrum to determine proton ratios and analyze coupling patterns to confirm the substitution pattern.
 - Correlate peaks in the ^{13}C spectrum with the molecular structure.

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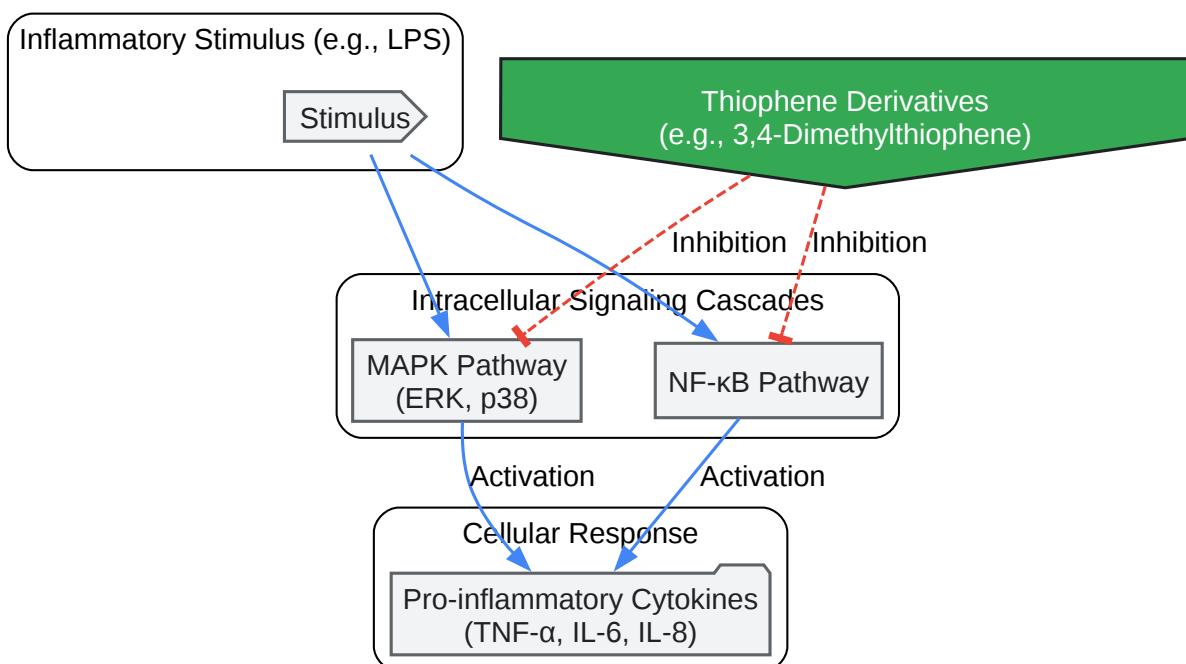
NMR workflow for structural elucidation.

Biological Activity and Potential Signaling Pathways

While **3,4-dimethylthiophene** is a fundamental building block in organic electronics, thiophene derivatives, as a class, exhibit a wide range of biological activities, making them of significant interest in drug development.[11][12]

Thiophene-based compounds have been reported to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[12] Specifically, **3,4-dimethylthiophene** has been noted as an effective antimicrobial agent against resistant bacterial strains and has been used in acne treatment.[2] A proposed mechanism for its antimicrobial action involves activation by metal cations and fatty acids in the cell membrane, leading to bond cleavage and the production of reactive oxygen species (ROS).[2]

In the context of anti-inflammatory action, various thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF- α and interleukins (e.g., IL-6, IL-8) by inhibiting key signaling pathways such as the NF- κ B and MAPK (ERK, p38) pathways.[12]



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Generalized anti-inflammatory signaling pathway.

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